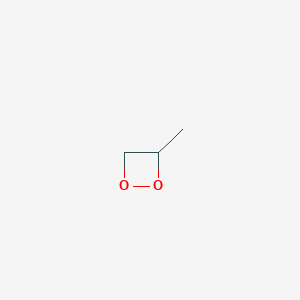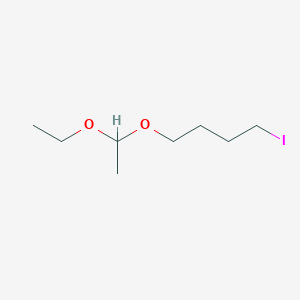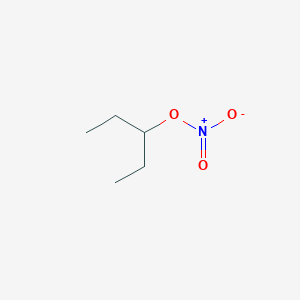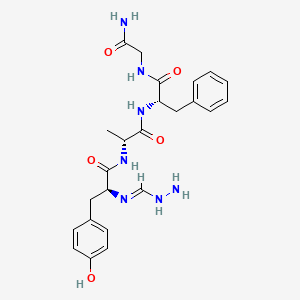
(3S)-3-Methylhept-1-yn-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Methylhept-1-yn-3-amine is an organic compound characterized by its unique structural features It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond The compound’s specific configuration, denoted by the (3S) prefix, indicates the spatial arrangement of its atoms, making it a chiral molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Methylhept-1-yn-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methylhept-1-yne and an appropriate amine source.
Reaction Conditions: The reaction is often carried out under anhydrous conditions to prevent unwanted side reactions. A common method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the alkyne, followed by the addition of the amine source.
Catalysts: Transition metal catalysts, such as palladium or copper, may be employed to facilitate the coupling reaction between the alkyne and the amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Methylhept-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the triple bond into a double or single bond, using reagents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with palladium on carbon, lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
(3S)-3-Methylhept-1-yn-3-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3S)-3-Methylhept-1-yn-3-amine exerts its effects depends on its interaction with molecular targets. The compound’s alkyne group can participate in various chemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
(3R)-3-Methylhept-1-yn-3-amine: The enantiomer of (3S)-3-Methylhept-1-yn-3-amine, differing only in the spatial arrangement of atoms.
3-Methylhept-1-yne: Lacks the amine group, making it less versatile in chemical reactions.
3-Methylheptan-1-amine: Contains a single bond instead of a triple bond, affecting its reactivity.
Uniqueness: this compound’s unique combination of a chiral center, an alkyne group, and an amine group makes it a valuable compound in both research and industrial applications. Its ability to undergo a wide range of chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
CAS No. |
74808-01-8 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(3S)-3-methylhept-1-yn-3-amine |
InChI |
InChI=1S/C8H15N/c1-4-6-7-8(3,9)5-2/h2H,4,6-7,9H2,1,3H3/t8-/m1/s1 |
InChI Key |
JWMHLPABPVLWNT-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC[C@@](C)(C#C)N |
Canonical SMILES |
CCCCC(C)(C#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)









![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
